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Compound of Interest

Compound Name: Carabrolactone B

Cat. No.: B563906 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed guide to the assignment of Nuclear

Magnetic Resonance (NMR) signals for the structural elucidation of Carabrolactone B, a

representative sesquiterpene lactone. The methodologies and data presented are based on the

principles of modern NMR spectroscopy and are exemplified by the structural characterization

of vernodalinol, a closely related natural product.

Introduction
Carabrolactone B is a sesquiterpene lactone, a class of natural products known for their

diverse biological activities. The precise determination of their molecular structure is crucial for

understanding their mechanism of action and for potential drug development. NMR

spectroscopy is the most powerful tool for the unambiguous structural elucidation of such

complex molecules in solution. This application note details the systematic approach to

assigning the ¹H and ¹³C NMR signals of Carabrolactone B using a combination of one-

dimensional (1D) and two-dimensional (2D) NMR experiments.

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of

Carabrolactone B are provided below.

2.1. Sample Preparation
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A sample of purified Carabrolactone B (typically 1-5 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃, Methanol-d₄, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to

ensure good signal dispersion and to avoid overlapping signals with the analyte.

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

2.2. NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.

¹H NMR (Proton NMR): This is the fundamental experiment providing information on the

number of different types of protons, their chemical environment, and their scalar couplings.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Typically 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR (Carbon NMR): This experiment provides information on the number of different

types of carbon atoms in the molecule.

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: Typically 220-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to

differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive

peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-

coupled to each other, typically over two or three bonds (³JHH). It is crucial for establishing

proton-proton connectivity networks within the molecule.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton

signals with the signals of the carbon atoms to which they are directly attached. It provides a

direct link between the ¹H and ¹³C NMR spectra.

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations

between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It

is essential for assembling the molecular fragments identified from COSY data and for

identifying quaternary carbons.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons

that are close to each other in space (typically < 5 Å), regardless of whether they are scalar-

coupled. It provides crucial information about the relative stereochemistry of the molecule.

NMR Data Presentation and Signal Assignment
The structural elucidation of Carabrolactone B is achieved through the comprehensive

analysis of the following NMR data. The data presented here is based on the published data for

the structurally similar sesquiterpene lactone, vernodalinol.[1]

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for Carabrolactone B (in Methanol-d₄)
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Position δC (ppm)
δH (ppm),
Multiplicity
(J in Hz)

Key HMBC
Correlation
s (H to C)

Key COSY
Correlation
s (H to H)

Key NOESY
Correlation
s (H to H)

1 135.2 5.95, d (10.0) C2, C5, C10 H2 H2, H9α

2 128.5
6.20, dd

(10.0, 6.0)

C1, C3, C4,

C10
H1, H3 H1, H3

3 72.1 4.50, d (6.0) C2, C4, C5 H2 H2, H4

4 78.9 4.80, br s
C2, C3, C5,

C6
H3 H3, H5

5 50.1 2.80, m
C1, C4, C6,

C10
H4, H6 H4, H6

6 83.3
4.13, dd

(11.1, 9.0)

C4, C5, C7,

C8
H5, H7 H5, H7

7 43.2 3.30, m
C5, C6, C8,

C11
H6, H8 H6, H8

8 67.2 2.48, d (11.2)
C6, C7, C9,

C11
H7 H7, H9β

9 30.2
2.90, m; 2.32,

m
C7, C8, C10 H8 H8, H14

10 148.9 - - - -

11 138.9 - - - -

12 170.2 - - - -

13 121.1
6.27, d (3.6);

5.54, d (3.2)
C7, C11, C12 H7 H7

14 114.4
4.98, s; 4.78,

s
C1, C9, C10 H9 H9

15 21.3 1.85, s C3, C4, C5 - H4

1' 168.0 - - - -
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2' 75.1 5.10, q (6.5) C1', C3' H3' H3'

3' 20.5 1.50, d (6.5) C1', C2' H2' H2'

3.1. Analysis of 1D NMR Data (¹H, ¹³C, and DEPT-135)

The ¹³C NMR and DEPT-135 spectra of Carabrolactone B indicate the presence of 18 carbon

signals, which can be classified as follows:

CH₃: Two signals

CH₂: Two signals (one olefinic)

CH: Eight signals (including four oxygenated methines)

C (quaternary): Six signals (including two carbonyls and two olefinic carbons)

The ¹H NMR spectrum displays a range of signals from olefinic protons (δ 4.7-6.3 ppm) to

oxygenated methine protons (δ 4.1-5.1 ppm) and aliphatic protons (δ 1.5-3.3 ppm).

3.2. Analysis of 2D NMR Data (COSY, HSQC, HMBC, and NOESY)

The structural fragments of Carabrolactone B are assembled using the correlations observed

in the 2D NMR spectra.

COSY: The COSY spectrum reveals the proton-proton coupling networks. For instance, a

correlation is observed between H1 and H2, which in turn is coupled to H3. Another key

correlation is seen between H5, H6, H7, and H8, establishing a significant portion of the core

ring structure.

HSQC: The HSQC spectrum allows for the direct assignment of protonated carbons. For

example, the proton at δ 5.95 ppm (H1) is directly attached to the carbon at δ 135.2 ppm

(C1).

HMBC: The HMBC spectrum is crucial for connecting the structural fragments and identifying

the positions of quaternary carbons. Key HMBC correlations include:
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The protons of the methyl group at δ 1.85 ppm (H15) show correlations to C3, C4, and C5,

confirming its attachment to C4.

The exocyclic methylene protons H13a and H13b show correlations to the lactone

carbonyl C12, as well as to C7 and C11, confirming the α-methylene-γ-lactone moiety.

The protons of the side chain (H2' and H3') show correlations to the ester carbonyl C1',

confirming the ester linkage.

NOESY: The NOESY spectrum provides through-space correlations, which are vital for

determining the relative stereochemistry. For example, a NOESY correlation between H1

and H9α, and the absence of a correlation between H1 and H5, helps to define the ring

junction stereochemistry.

Visualization of the Elucidation Workflow
The logical workflow for the NMR signal assignment and structural elucidation of

Carabrolactone B is depicted in the following diagram.
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Caption: Workflow for the structural elucidation of Carabrolactone B using NMR spectroscopy.
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Conclusion
The combination of 1D and 2D NMR experiments provides a powerful and definitive method for

the complete structural elucidation of complex natural products like Carabrolactone B. By

systematically analyzing the data from ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY

experiments, it is possible to unambiguously assign all proton and carbon signals and

determine the connectivity and relative stereochemistry of the molecule. This detailed structural

information is fundamental for further research into its biological activity and potential

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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